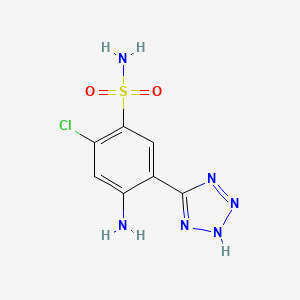

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Description

The exact mass of the compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHJHVJXPHYALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002561 | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82212-14-4 | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82212-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole: Chemical Properties and Synthetic Strategies

This guide provides a comprehensive technical overview of the chemical properties of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a sulfonamide-containing tetrazole with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, physicochemical characteristics, stability profile, and potential applications.

Introduction: A Molecule of Interest

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a unique heterocyclic compound that marries the structural features of a sulfonamide with a tetrazole ring.[1] This combination imparts a range of interesting chemical and biological properties. The sulfonamide group is a well-established pharmacophore in a multitude of antibacterial, diuretic, and anticonvulsant drugs.[2] The tetrazole ring, a bioisosteric equivalent of a carboxylic acid, enhances metabolic stability and membrane permeability of drug candidates.[3][4] This dual functionality makes the title compound a valuable building block for the synthesis of novel therapeutic agents.[1]

While sometimes mistaken for impurities of the well-known diuretic furosemide, it is important to note that 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a distinct chemical entity and not listed as a primary related compound of furosemide.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₆O₂S | [6][7] |

| Molecular Weight | 274.69 g/mol | [6][7] |

| CAS Number | 82212-14-4 | [6] |

| Appearance | White to off-white powder (predicted) | - |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 633.9°C at 760 mmHg (predicted) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted). | - |

| pKa | Acidic protons on the tetrazole and sulfonamide groups (specific values not determined). | - |

| XLogP3 | -0.4 (predicted) | [6] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 7 | [7] |

Note: Many of the physicochemical properties listed are predicted values from computational models and have not been experimentally verified. Researchers should determine these properties experimentally for their specific applications.

Synthesis and Purification

The synthesis of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of 5-substituted-1H-tetrazoles, a plausible and efficient synthetic route involves the [3+2] cycloaddition of an azide source with the corresponding benzonitrile precursor.

Proposed Synthetic Pathway

The most logical synthetic approach commences with 2-amino-4-chloro-5-sulfamoylbenzonitrile. This starting material can be converted to the target tetrazole via a catalyzed cycloaddition reaction with an azide, such as sodium azide.

Experimental Protocol: A Representative Method

The following protocol is a representative procedure based on known methods for similar transformations and should be optimized for specific laboratory conditions.

Materials:

-

2-amino-4-chloro-5-sulfamoylbenzonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloro-5-sulfamoylbenzonitrile (1.0 eq) in DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and zinc chloride (0.5 - 1.0 eq).

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of 2-3. This will protonate the tetrazole and precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid like zinc chloride activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition.

-

Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the solubility of the reactants and to allow for the reaction to be conducted at elevated temperatures, which is often necessary for this type of cycloaddition.

-

Acidic Work-up: The acidification step is crucial for the protonation of the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole product.

Chemical Reactivity and Stability

The chemical stability of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is governed by the interplay of its constituent functional groups: the aromatic amine, the chloro substituent, the sulfonamide, and the tetrazole ring.

General Stability

-

Thermal Stability: Tetrazoles are generally thermally stable heterocyclic compounds.

-

pH Stability: The tetrazole ring is stable over a wide pH range. However, the sulfonamide and amino groups can undergo protonation or deprotonation depending on the pH, which may affect the compound's solubility and reactivity.

-

Oxidative and Reductive Stability: The compound is expected to be stable to a variety of common oxidizing and reducing agents.

Potential Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to identify potential degradation products.[8] While specific data for this compound is unavailable, the following degradation pathways can be anticipated based on its structure:

-

Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, although this typically requires harsh conditions.

-

Photodegradation: Aromatic amines and sulfonamides can be susceptible to photodegradation.[9] Exposure to UV light could potentially lead to the formation of colored degradation products through oxidative processes.

-

Oxidation: The primary amino group on the aromatic ring is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives.

Recommended Forced Degradation Study Protocol

To rigorously assess the stability of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a forced degradation study should be conducted according to ICH guidelines.

Potential Applications and Mechanism of Action

The structural motifs within 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suggest several promising avenues for its application in drug discovery and development.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[10] By blocking this pathway, sulfonamides prevent bacterial growth and replication. The presence of the tetrazole ring may modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide, potentially leading to enhanced efficacy or a broader spectrum of activity.

Other Therapeutic Areas

The versatility of the tetrazole and sulfonamide scaffolds means that this compound could be explored for a variety of other therapeutic targets, including:

-

Diuretics: As a structural analog of other sulfonamide diuretics.

-

Anticonvulsants: Certain sulfonamides exhibit anticonvulsant properties.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a key feature of carbonic anhydrase inhibitors used to treat glaucoma and other conditions.[4]

The specific mechanism of action in these or other therapeutic areas would need to be elucidated through targeted biological screening and mechanistic studies.

Conclusion

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a compound with considerable potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its unique combination of a sulfonamide and a tetrazole moiety makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations for researchers working with this promising molecule. Further experimental validation of its physicochemical properties and a comprehensive evaluation of its biological activity are warranted to fully unlock its potential.

References

-

Pharmaffiliates. Furosemide-impurities. [Link]

-

Chohan, Z. H., Shad, H. A., Tahir, M. N., & Khan, I. U. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o725. [Link]

-

ChemBK. 4-aminobenzenesulfonamide. [Link]

-

PharmaCompass. 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide. [Link]

-

Global Substance Registration System. 4-AMINO-2-CHLORO-5-HYDROXYBENZENESULFONAMIDE. [Link]

-

Lin, T. C., & Chen, C. Y. (2013). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of hazardous materials, 261, 145–153. [Link]

- Google Patents.

-

ResearchGate. Click Azide-Alkyne Cycloaddition for the Synthesis of D-(–)-1,4-Disubstituted Triazolo-Carbanucleosides. [Link]

-

PubMed. Sulfonamido, amido heterocyclic adducts of tetrazole derivatives as BACE1 inhibitors: in silico exploration. [Link]

-

National Institutes of Health. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. [Link]

-

ResearchGate. Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. [Link]

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

ResearchGate. Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C Glycosyl α-Amino Acids †. [Link]

-

National Institutes of Health. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. [Link]

-

MDPI. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [Link]

-

PubMed. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. [Link]

-

ResearchGate. Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]

-

PubMed. 2-Aminobenzenesulfonamide-Containing Cyclononyne as Adjustable Click Reagent for Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

-

YouTube. Forced Degradation Study in Pharmaceuticals. [Link]

-

International Journal of Pharmaceutical, Chemical and Biological Sciences. Synthesis, Characterization and Study of Antibacterial Activity of Some Novel Substituted Sulphonamide Pthalazine-Tetrazole Deri. [Link]

-

MedCrave. Forced degradation studies. [Link]

-

ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]

- Google Patents. Furosemide salts, process for their preparation, their use as medicines and pharmaceutical compositions containing them.

-

PubMed. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

-

MySkinRecipes. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. [Link]

-

National Institutes of Health. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. [Link]

-

MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

-

ResearchGate. Studies on sulfonamide degradation products. [Link]

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | C12H15ClN2O5S | CID 44432678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing information on its structure, properties, synthesis, and potential biological activities, this document serves as a foundational resource for professionals exploring the therapeutic landscape of sulfonamide and tetrazole-based scaffolds.

Introduction and Strategic Importance

4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide is a multi-functionalized aromatic compound that merges two critical pharmacophores: a sulfonamide group and a tetrazole ring. The sulfonamide moiety (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial "sulfa drugs" and now found in a wide array of therapeutics, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[1] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a metabolically stable isostere of the carboxylic acid group, a feature that drug designers frequently exploit to enhance binding affinity, improve pharmacokinetic properties, and modulate acidity.[2]

The strategic combination of these two moieties onto a chlorinated aminobenzene scaffold creates a molecule with a rich potential for diverse biological activities. The presence of amino, chloro, sulfonamide, and tetrazole groups offers multiple points for interaction with biological targets through hydrogen bonding, ionic interactions, and van der Waals forces.[2] This guide delves into the core technical aspects of this compound, providing the foundational knowledge necessary for its synthesis, evaluation, and potential development as a therapeutic lead.

Physicochemical Properties and Structural Analysis

A precise understanding of a compound's structure and physicochemical properties is fundamental to any research and development endeavor. These parameters govern its solubility, stability, and ability to interact with biological systems.

Chemical Structure

The molecule consists of a central benzene ring substituted with four different functional groups: an amino group (-NH₂) at position 4, a chlorine atom (-Cl) at position 2, a primary sulfonamide group (-SO₂NH₂) at position 1, and a 1H-tetrazol-5-yl ring at position 5.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol and Rationale

Step 1: Chlorosulfonation of 4-Amino-2-chlorobenzoic Acid

-

Protocol: The starting material, 4-amino-2-chlorobenzoic acid, is treated carefully with an excess of chlorosulfonic acid (ClSO₃H) at a low temperature (0-5 °C), followed by gentle warming. The reaction mixture is then quenched by pouring it onto crushed ice, causing the product to precipitate.

-

Causality: Chlorosulfonic acid is a powerful electrophilic agent. The benzene ring, activated by the amino group, undergoes electrophilic aromatic substitution. The sulfonyl chloride group (-SO₂Cl) is directed ortho to the activating amino group, leading to its installation at the C5 position. The low temperature is critical to control the high reactivity and prevent side reactions.

Step 2: Amidation of the Sulfonyl Chloride

-

Protocol: The resulting 4-amino-2-chloro-5-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent (e.g., THF) and treated with an excess of aqueous ammonia.

-

Causality: The highly reactive sulfonyl chloride is readily susceptible to nucleophilic attack by ammonia. This reaction displaces the chloride, forming the stable primary sulfonamide (-SO₂NH₂).

Step 3: Conversion of Carboxylic Acid to Nitrile

-

Protocol: This is a multi-stage transformation. First, the carboxylic acid in 4-amino-5-(aminosulfonyl)-2-chlorobenzoic acid is converted to an acid chloride using thionyl chloride (SOCl₂). This intermediate is then treated with ammonia to form a primary amide. Finally, the primary amide is dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the benzonitrile derivative.

-

Causality: Direct conversion of a carboxylic acid to a nitrile is challenging. The stepwise conversion via an amide is a robust and common strategy. Dehydration of the amide is the key step that forms the carbon-nitrogen triple bond of the nitrile group (-C≡N), which is the essential precursor for the subsequent cycloaddition.

Step 4: Tetrazole Formation via [2+3] Cycloaddition

-

Protocol: The 4-amino-2-chloro-5-sulfamoylbenzonitrile is refluxed in a solvent like DMF or toluene with sodium azide (NaN₃) and an ammonium salt such as ammonium chloride (NH₄Cl) or triethylamine hydrochloride.

-

Causality: This is the key ring-forming step. The azide ion adds to the electrophilic carbon of the nitrile group, initiating a concerted [2+3] cycloaddition reaction to form the thermodynamically stable tetrazole ring. [3]The ammonium salt acts as a mild acid catalyst to protonate the intermediate and facilitate the reaction.

Potential Pharmacological Profile and Mechanism of Action

While specific biological data for this exact molecule is not extensively published, its structure allows for informed hypotheses regarding its potential therapeutic applications based on the well-documented activities of its constituent pharmacophores.

Hypothesized Biological Activities

-

Antimicrobial Activity: As a sulfonamide, the compound could function as an antimetabolite, inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). [4]This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans, making it a selective target. [4]* Anticancer Activity: Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and tumor progression under hypoxic conditions. [5]The tetrazole ring can also contribute to anticancer effects. [4]* Anti-inflammatory/Analgesic Activity: Both sulfonamide and tetrazole moieties are present in various non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. [1][6]* Antidiabetic Activity: Certain benzenesulfonamide-tetrazole structures have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) or as agonists for peroxisome proliferator-activated receptors (PPARs), both of which are targets in type 2 diabetes mellitus therapy. [2]

Potential Mechanism of Action: Antimicrobial Folate Synthesis Inhibition

A plausible mechanism of action is the inhibition of the bacterial folate synthesis pathway, a classic target for sulfonamide antibiotics.

Caption: Potential mechanism of action via competitive inhibition of DHPS.

In this pathway, the sulfonamide acts as a competitive inhibitor of DHPS because it is a structural analog of the natural substrate, p-aminobenzoic acid (PABA). By blocking this enzyme, it halts the production of tetrahydrofolic acid, a vital cofactor for nucleotide synthesis, thereby arresting bacterial growth and replication. [4]

Standardized Protocol for In Vitro Evaluation

To assess the potential antimicrobial activity of the title compound, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a fundamental first step.

Workflow for MIC Determination

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology

-

Preparation of Compound Stock: Accurately weigh the synthesized compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. A high concentration allows for subsequent dilutions while minimizing the final DMSO concentration in the assay, which can be toxic to cells.

-

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using a suitable sterile bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to test (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Rationale: Serial dilution provides a logarithmic concentration gradient, which is efficient for determining the inhibitory endpoint over a wide range.

-

-

Inoculum Preparation: Culture a reference bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to the mid-logarithmic growth phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Rationale: A standardized inoculum density is critical for the reproducibility of MIC assays, as the outcome is dependent on the initial number of bacteria.

-

-

Incubation: Inoculate all wells (except the negative control) with the bacterial suspension. Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Rationale: Incubation allows for sufficient time for bacterial growth in the absence of inhibition.

-

-

Data Analysis: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

-

Rationale: Turbidity is a direct indicator of bacterial growth. The lowest concentration that prevents this growth is the minimum concentration required to inhibit the organism.

-

Illustrative Data Summary

While specific experimental data for this compound is pending, research on analogous structures would typically yield quantitative results that can be summarized for comparative analysis. The table below illustrates the type of data that would be generated from primary screening assays.

| Assay Type | Target/Organism | Metric | Illustrative Value |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| Antimicrobial | E. coli | MIC | 32 µg/mL |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC₅₀ | 85 nM |

| Enzyme Inhibition | Dihydropteroate Synthase | Kᵢ | 150 nM |

| Cytotoxicity | HeLa Cells | CC₅₀ | >100 µM |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be sought in the early-stage evaluation of this compound.

Conclusion and Future Directions

4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide represents a molecule of high potential, strategically designed with two proven pharmacophores. Its structure suggests a wide range of possible biological activities, from antimicrobial to anticancer and anti-inflammatory. The synthetic pathway, while multi-step, relies on well-established and robust chemical transformations.

Future research should focus on:

-

Efficient Synthesis: Optimizing the proposed synthetic route to improve overall yield and purity.

-

Broad-Spectrum Screening: Evaluating the compound against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes like carbonic anhydrases and protein kinases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on the benzene ring and the tetrazole moiety to understand the structural requirements for optimal activity and selectivity.

-

Computational Modeling: Employing molecular docking and dynamics simulations to predict binding modes with potential protein targets, thereby guiding rational drug design and SAR studies.

This technical guide provides a solid framework for researchers and drug development professionals to begin their exploration of this promising chemical entity.

References

-

ResearchGate. (n.d.). Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings | Request PDF. Retrieved from ResearchGate. [Link]

-

AELS, INDIA. (2016). Synthesis, Characterization and Study of Antibacterial Activity of Some Novel Substituted Sulphonamide Pthalazine-Tetrazole Deri. Retrieved from aelsindia.com. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrazole sulfonamides 14 a–e (single‐crystal X‐ray.... Retrieved from ResearchGate. [Link]

-

National Institutes of Health (NIH). (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from NIH. [Link]

-

PubMed. (2011). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Retrieved from PubMed. [Link]

-

ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved from ACS Publications. [Link]

-

PharmaCompass.com. (n.d.). 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide. Retrieved from PharmaCompass.com. [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from NCBI. [Link]

-

MDPI. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug development. Recognizing the absence of a direct, publicly documented synthesis, this whitepaper outlines a rational, multi-step approach grounded in established organic chemistry principles. The proposed synthesis begins with the commercially available starting material, 2-amino-4-chloro-5-sulfamoylbenzoic acid, and proceeds through key transformations including protection of the aniline, conversion to a benzonitrile intermediate, and subsequent [3+2] cycloaddition to form the tetrazole ring. Each step is detailed with theoretical justification, step-by-step experimental protocols, and visual aids to ensure clarity and reproducibility. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel tetrazole-containing compounds.

Introduction and Strategic Overview

The tetrazole moiety is a critical pharmacophore in medicinal chemistry, valued for its ability to act as a bioisostere for carboxylic acids, thereby enhancing metabolic stability and modulating physicochemical properties. The target molecule, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, incorporates this key heterocycle along with a substituted aniline core, suggesting its potential as an intermediate or final compound in various drug discovery programs.

Given the lack of a published, direct synthesis, a logical and robust synthetic route has been devised. The core strategy hinges on the well-established transformation of an aryl nitrile into a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction with an azide source.[1][2][3][4][5] This necessitates the initial synthesis of the key intermediate, 2-amino-4-chloro-5-sulfamoylbenzonitrile.

The overall synthetic workflow is depicted below:

Caption: Proposed four-step synthesis of the target compound.

This multi-step approach is designed to be both efficient and high-yielding, utilizing common laboratory reagents and techniques. The following sections will provide a detailed examination of each synthetic step, including the rationale for the chosen methodologies, comprehensive experimental protocols, and expected outcomes.

Step-by-Step Synthetic Protocols and Mechanistic Insights

Step 1: Protection of the Amino Group via Acetylation

Causality and Rationale: The starting material contains a highly reactive primary amino group (aniline). This group can interfere with subsequent reactions, particularly the conversion of the carboxylic acid to a nitrile. Therefore, it is crucial to "protect" this group by temporarily converting it into a less reactive form. Acetylation, the reaction with an acetylating agent to form an amide (acetanilide), is a common and effective method for this purpose.[6][7][8][9] The resulting amide is significantly less nucleophilic and less prone to oxidation than the free amine.

Experimental Protocol:

-

Materials:

-

2-Amino-4-chloro-5-sulfamoylbenzoic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Suspend 2-amino-4-chloro-5-sulfamoylbenzoic acid in dichloromethane in a round-bottom flask.

-

Add pyridine to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-carboxy-5-chloro-4-sulfamoylphenyl)acetamide.

-

Step 2: Conversion of the Carboxylic Acid to a Nitrile

Causality and Rationale: The formation of the tetrazole ring requires a nitrile functional group. There are several methods to convert a carboxylic acid to a nitrile. A common approach involves a two-step process: conversion of the carboxylic acid to a primary amide, followed by dehydration. Alternatively, methods exist for the direct conversion of benzoic acids to benzonitriles.[10][11][12][13] For this synthesis, we will focus on the amide formation and subsequent dehydration route, which is generally robust and high-yielding.

Experimental Protocol:

-

Materials:

-

N-(2-Carboxy-5-chloro-4-sulfamoylphenyl)acetamide

-

Thionyl chloride or oxalyl chloride

-

Ammonium hydroxide (concentrated)

-

Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard laboratory glassware

-

-

Procedure:

-

Part A: Amide Formation

-

Dissolve the N-(2-carboxy-5-chloro-4-sulfamoylphenyl)acetamide in an anhydrous solvent and cool to 0 °C.

-

Slowly add thionyl chloride or oxalyl chloride and stir for 2-3 hours to form the acid chloride.

-

In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

-

Slowly add the acid chloride solution to the cold ammonium hydroxide, maintaining a low temperature.

-

Stir for an additional hour, then allow the mixture to warm to room temperature.

-

Collect the precipitated amide by filtration, wash with cold water, and dry.

-

-

Part B: Dehydration to Nitrile

-

Suspend the dried amide in an appropriate solvent.

-

Slowly add a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

-

Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude N-(2-cyano-5-chloro-4-sulfamoylphenyl)acetamide.

-

-

Step 3: [3+2] Cycloaddition for Tetrazole Ring Formation

Causality and Rationale: This is the key ring-forming step. The reaction of an organonitrile with an azide, typically sodium azide, in the presence of a catalyst, results in the formation of a 5-substituted-1H-tetrazole.[1][2][14][15] This [3+2] cycloaddition is a powerful and widely used method in heterocyclic chemistry. Various catalysts, including zinc salts and ammonium chloride, can be employed to facilitate this transformation.[1]

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. youtube.com [youtube.com]

- 9. Protection of NH2 in aniline | Filo [askfilo.com]

- 10. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 11. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

applications of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in medicinal chemistry

An In-Depth Technical Guide to the Applications of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a foundation for the development of diverse therapeutic agents. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is one such versatile building block. This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of its properties to elucidate the chemical reasoning and strategic considerations that make it a valuable asset for researchers, scientists, and drug development professionals. We will dissect its constituent moieties—the sulfonamide and the tetrazole—and demonstrate how their synergistic properties unlock a wide array of therapeutic possibilities, particularly in the realm of antimicrobial development.

Core Molecular Characteristics

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a compound distinguished by two key pharmacophores: a sulfonamide group and a tetrazole ring.[1] This unique combination makes it a powerful starting point for synthesizing novel, biologically active molecules.[1]

| Property | Value | Source |

| CAS Number | 82212-14-4 | [2] |

| Molecular Formula | C₇H₇ClN₆O₂S | [2] |

| Molecular Weight | 274.68 g/mol | [2] |

| Appearance | White to light red to green powder/crystalline solid | |

| Purity | >98.0% (HPLC) |

The sulfonamide portion is a well-established functional group in a variety of drugs, including diuretics and antibiotics. The tetrazole ring is a critical bioisostere for the carboxylic acid group, a substitution often employed by medicinal chemists to enhance the physicochemical and pharmacokinetic properties of a drug candidate.[3][4]

The Tetrazole Moiety: A Strategic Bioisosteric Replacement

The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable substitute for a carboxylic acid.[5][6] This bioisosteric replacement is not merely a structural swap but a strategic decision to improve a molecule's drug-like properties.

Key Advantages of the Tetrazole Moiety:

-

Enhanced Metabolic Stability: Unlike carboxylic acids, which are prone to metabolic conjugation (e.g., glucuronidation), the tetrazole ring is significantly more resistant to biological degradation, often leading to a longer half-life.[5]

-

Improved Pharmacokinetic Profile: The tetrazole group can increase lipophilicity compared to the more acidic carboxylic acid, which can improve membrane permeability and oral bioavailability.[3][4]

-

Maintained Binding Affinity: The tetrazole ring is acidic (pKa similar to carboxylic acids) and can exist as an anion at physiological pH, allowing it to form similar ionic interactions with biological targets.

-

Diverse Biological Activity: The incorporation of a tetrazole ring into molecules has led to a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, antihypertensive, and antidiabetic properties.[3][4][7][8]

Synthesis Strategy: Building the Core Scaffold

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry. One of the most common and robust methods involves the [3+2] cycloaddition of an azide source (like sodium azide) with an organic nitrile.[6] This approach is highly versatile and tolerates a wide range of functional groups.

Representative Experimental Protocol: Synthesis of a 5-Substituted-1H-Tetrazole from a Nitrile

This protocol is a generalized representation of a common synthetic route.[9] The synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole would start from the corresponding benzonitrile precursor.

-

Reaction Setup: To a solution of the starting nitrile (1.0 eq.) in a suitable solvent (e.g., water or DMF) in a round-bottom flask, add sodium azide (NaN₃, ~1.5-3.0 eq.).

-

Causality: Water is an excellent, green solvent for this reaction. Zinc salts are often used as catalysts to facilitate the cycloaddition.[9]

-

-

Catalyst Addition: Add a catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (~1.0-2.0 eq.).

-

Causality: The Lewis acidic catalyst coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.

-

-

Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the tetrazole ring.

-

Causality: Acidification is critical. It protonates the tetrazolide anion formed under the reaction conditions and often causes the product to precipitate out of the aqueous solution, simplifying isolation. Caution: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

-

Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Core Application: A Building Block for Novel Antimicrobial Agents

While the sulfonamide structure is reminiscent of loop diuretics like furosemide, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is not a direct precursor to furosemide, which is a benzoic acid derivative.[10][11] Instead, its primary value lies in its role as a versatile building block for creating new therapeutic agents, most notably potent antimicrobial compounds.[1]

The rationale is clear: the molecule combines the proven antibacterial scaffold of a sulfonamide with the favorable pharmacokinetic properties of a tetrazole.[1] This allows for the development of new generations of antibiotics aimed at combating resistant bacterial strains.[1]

Workflow for Novel Antibacterial Drug Discovery

The discovery process for new antibiotics derived from this scaffold follows a logical, multi-stage workflow.

Emerging and Exploratory Applications

The structural motifs within 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suggest its potential utility in a range of other therapeutic areas, which are active subjects of research for related compounds.

-

Anticancer Agents: Tetrazole derivatives have been investigated for their anticancer properties.[5][12] The core scaffold can be modified to target specific enzymes or receptors implicated in cancer progression.

-

Antihypertensive Agents: The structural similarity of the tetrazole ring to the carboxylate group found in many angiotensin II receptor blockers (ARBs) makes this scaffold an interesting starting point for novel cardiovascular drugs.[3]

-

Anti-inflammatory and Analgesic Agents: Various tetrazole-containing compounds have demonstrated anti-inflammatory and analgesic effects, suggesting another potential avenue for drug development.[4][7]

Conclusion: A Scaffold of Opportunity

5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole stands as a testament to the power of strategic molecular design. It is more than just a chemical intermediate; it is a highly functionalized and privileged scaffold. By combining the antibacterial heritage of the sulfonamides with the superior pharmacokinetic profile conferred by the tetrazole ring, it provides medicinal chemists with a robust platform for innovation. Its primary application as a building block for novel antimicrobial agents directly addresses the critical global challenge of antibiotic resistance. As research continues, it is highly probable that derivatives of this versatile compound will find their way into diverse therapeutic pipelines, underscoring its significance in the future of drug discovery.

References

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). National Institutes of Health (NIH). Retrieved from [Link]

- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for the preparation of furosemide. (1996). Google Patents.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023).

-

Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (2020). ResearchGate. Retrieved from [Link]

- Process for the preparation of furosemide. (1996). Google Patents.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023).

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]

- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2024). MDPI.

-

Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. vuir.vu.edu.au [vuir.vu.edu.au]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 11. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 12. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

The Convergence of Sulfonamides and Tetrazoles: A Technical Guide to Carbonic Anhydrase Inhibition

Introduction: The Enduring Relevance of Carbonic Anhydrase as a Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][2] In humans, at least 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[2] The differential expression and roles of these isoforms in pathophysiology have rendered them attractive targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and, notably, cancer, where isoforms like CA IX and CA XII are overexpressed in hypoxic tumors.[3]

The primary sulfonamides (R-SO2NH2) represent the classical and most extensively studied class of CA inhibitors (CAIs).[4] Their inhibitory action is mediated by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[5] This guide delves into a strategic evolution of sulfonamide-based inhibitors: the incorporation of the tetrazole moiety. The tetrazole ring, a bioisostere of the carboxylic acid group, offers significant advantages in drug design, including enhanced metabolic stability and favorable pharmacokinetic properties. Herein, we provide a comprehensive technical overview of the mechanism, structure-activity relationships (SAR), and experimental evaluation of sulfonamide-tetrazole compounds as potent and selective carbonic anhydrase inhibitors.

Mechanism of Inhibition: A Tale of Zinc Coordination and Active Site Interactions

The inhibitory potency of sulfonamide-based compounds is fundamentally anchored to the interaction between the sulfonamide moiety and the catalytically essential Zn(II) ion in the CA active site.[5] This interaction follows a well-defined mechanism:

-

Deprotonation: The sulfonamide inhibitor, in its neutral form, approaches the active site. For inhibition to occur, the sulfonamide nitrogen must be deprotonated to form an anion (R-SO2NH-). The pKa of the sulfonamide is therefore a critical factor, with more acidic sulfonamides generally exhibiting higher affinity.[3]

-

Coordination to Zinc: The deprotonated sulfonamide nitrogen directly coordinates to the Zn(II) ion, displacing the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO2.[5] This coordination forms a stable tetrahedral geometry around the zinc ion.[5]

-

Hydrogen Bonding Network: The binding is further stabilized by a network of hydrogen bonds. One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone NH group of the highly conserved amino acid residue, Threonine 199 (Thr199).[5] This interaction helps to properly orient the inhibitor within the active site.

-

Role of the "Tail": The rest of the inhibitor molecule, often referred to as the "tail" (which in this case includes the tetrazole-containing scaffold), extends into the active site cavity. The interactions of this tail with various amino acid residues in the hydrophobic and hydrophilic regions of the active site are crucial for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[2]

The tetrazole ring, with its acidic proton, can engage in additional hydrogen bonding or ionic interactions within the active site, further anchoring the inhibitor and contributing to its overall binding affinity.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

The Tetrazole Advantage: A Bioisosteric Approach to Improved Drug Properties

The strategic replacement of a carboxylic acid group with a 1H-tetrazole ring is a well-established tactic in medicinal chemistry. This bioisosteric substitution offers several key advantages that are highly relevant to the design of CA inhibitors:

-

Similar Acidity: 1H-tetrazoles possess a pKa in the range of 4.5-5.1, which is very similar to that of carboxylic acids. This allows the tetrazole to mimic the ionic interactions that are often crucial for target binding.

-

Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance and potential toxicity. Tetrazoles are generally more resistant to such metabolic pathways, often resulting in a longer in vivo half-life.

-

Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate. This can improve membrane permeability and oral absorption of the drug candidate.

-

Structural Mimicry: The planar nature of the tetrazole ring allows it to occupy a similar space as a carboxylic acid group, maintaining key binding interactions.

By incorporating a tetrazole into the sulfonamide scaffold, drug designers aim to create inhibitors with not only high potency but also improved "drug-like" properties, enhancing their potential for clinical development.

Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The inhibitory profile of sulfonamide-tetrazole compounds is highly dependent on their structural features. The "tail" of the molecule, which includes the linker, the tetrazole ring, and any substituents, plays a critical role in modulating potency and selectivity across the various CA isoforms. The following table summarizes inhibition data for a selection of benzenesulfonamide derivatives incorporating triazole moieties (a close structural relative of tetrazoles), illustrating key SAR principles.

| Compound | R Group on Triazole | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4a | Phenyl | 105 | 41.3 | 3.5 | 1.2 | [3] |

| 4b | 4-Methylphenyl | 98.5 | 38.5 | 2.9 | 1.1 | [3] |

| 4c | 4-Methoxyphenyl | 116 | 45.1 | 4.1 | 1.5 | [3] |

| 4f | Cyclohexylmethyl | 75.4 | 30.1 | 2.1 | 0.8 | [3] |

| 5a | Phenyl (tetrafluorinated benzene) | 88.1 | 35.6 | 2.4 | 0.9 | [3] |

| AAZ | (Standard Inhibitor) | 250 | 12.1 | 25.8 | 5.7 | [6][7] |

Data presented is for triazole-containing sulfonamides, which serve as a close proxy for tetrazole derivatives in illustrating SAR principles.

From this data and other studies, several key SAR insights can be drawn:

-

High Potency against Tumor-Associated Isoforms: Many of these compounds show potent, low-nanomolar to sub-nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII.[3] This is a highly desirable characteristic for the development of anticancer agents.

-

Moderate Inhibition of Cytosolic Isoforms: Inhibition of the ubiquitous cytosolic isoforms hCA I and II is generally more moderate.[3] This provides a basis for achieving selectivity and potentially reducing off-target side effects.

-

Impact of the "Tail": The nature of the substituent (R group) on the heterocyclic ring significantly influences inhibitory activity. Bulky, hydrophobic groups like cyclohexylmethyl can lead to very effective inhibitors.[3] The specific interactions of these "tail" groups with amino acid residues at the entrance and within the active site cavity are key drivers of isoform selectivity.[2]

-

Fluorination Effect: Tetrafluorination of the benzenesulfonamide ring (as in compound 5a ) generally leads to more effective CAIs compared to their non-fluorinated counterparts.[3] This is attributed to the increased acidity of the sulfonamide, which facilitates the necessary deprotonation for zinc binding.[3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A robust and reproducible in vitro assay is essential for determining the inhibitory potency of candidate compounds. The esterase activity of carbonic anhydrase provides a convenient method for spectrophotometric analysis.

Causality Behind the Method: The physiological reaction of CO2 hydration is difficult to monitor directly in a high-throughput manner. However, many CA isoforms, including hCA I and II, also catalyze the hydrolysis of certain esters.[4][8] The hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate is a widely used and validated method. The rate of color formation is directly proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[4] This assay provides a reliable and efficient means to determine inhibition constants (Ki).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-sulfate buffer, pH 7.6. The slightly alkaline pH is optimal for both enzyme activity and monitoring the ionization of the p-nitrophenol product.

-

Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO to ensure solubility, then dilute with assay buffer. A typical final assay concentration is 0.6 mM.[4]

-

Inhibitor Solutions: Prepare a serial dilution of the sulfonamide-tetrazole test compounds in DMSO. A known inhibitor, such as acetazolamide (AAZ), should be used as a positive control.[4]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add a small volume (e.g., 1-2 µL) of the inhibitor solution (or DMSO for the control wells).

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[4]

-

Reaction Initiation: Add the substrate (p-NPA) solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 348-400 nm over time (e.g., every 30 seconds for 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Caption: Workflow for In Vitro CA Inhibition Assay.

Synthesis of Sulfonamide-Tetrazole Inhibitors

A common and efficient method for synthesizing these compounds is through modern "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This approach offers high yields and modularity, allowing for the rapid generation of diverse compound libraries.

A representative synthesis scheme would involve:

-

Starting with a commercially available benzenesulfonamide containing an azide group (e.g., 4-azidobenzenesulfonamide).

-

Reacting this azide with a terminal alkyne that incorporates the tetrazole moiety.

-

The CuAAC reaction, catalyzed by a copper(I) source, efficiently "clicks" the two pieces together to form a stable 1,2,3-triazole linker (structurally related and demonstrating the principle for tetrazole synthesis).

This modular approach is highly advantageous for SAR studies, as a wide variety of alkyne "tails" can be readily synthesized and coupled to the sulfonamide core.

Conclusion and Future Directions

The integration of a tetrazole moiety into a sulfonamide scaffold represents a sophisticated strategy in the design of carbonic anhydrase inhibitors. This approach leverages the well-established zinc-binding properties of sulfonamides while capitalizing on the favorable pharmacokinetic profile conferred by the tetrazole group. The resulting compounds have demonstrated high potency, particularly against cancer-related CA isoforms, and offer a promising avenue for the development of next-generation therapeutics.

Future research in this area will likely focus on fine-tuning the "tail" structures to achieve even greater isoform selectivity, thereby minimizing potential side effects. The exploration of different linkers between the sulfonamide core and the tetrazole ring may also yield inhibitors with novel binding modes and improved efficacy. As our understanding of the structural nuances of the various CA active sites continues to grow, so too will our ability to design highly specific and potent sulfonamide-tetrazole inhibitors for a range of therapeutic applications.

References

-

Gudžytė, K., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(11), 17788-17802. [Link]

-

Bozdag, M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(23), 4369. [Link]

-

Arslan, M., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Advances, 13(48), 33695-33711. [Link]

-

Di Cesare Mannelli, L., et al. (2018). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1436-1446. [Link]

-

Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]

-

McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162. [Link]

-

El-Azab, A. S., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136149. [Link]

-

Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Dalton Transactions. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. [Link]

-

Bozdag, M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]

-

Smedsgård, J. K. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10249-10254. [Link]

-

Angeli, A., et al. (2020). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry, 63(15), 8014-8025. [Link]

-

Węsierska, E., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(14), 5413. [Link]

-

Čapkauskaitė, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(5), 769-780. [Link]

-

Nocentini, A., et al. (2025). Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. Archiv der Pharmazie. [Link]

-

Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Consiglio Nazionale delle Ricerche - IRIS. [Link]

-

B এসব, et al. (2019). Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors. Bioorganic Chemistry, 85, 485-496. [Link]

Sources

- 1. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Tetrazole Moiety: A Bioisosteric Masterkey for Carboxylic Acids in Modern Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the intricate process of drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted tetrazole has emerged as a particularly powerful and widely adopted strategy. This technical guide provides a comprehensive exploration of the tetrazole ring as a carboxylic acid bioisostere, delving into the nuanced physicochemical and pharmacological implications of this substitution. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers a robust framework for the rational design of novel therapeutics with enhanced "drug-like" properties. We will dissect the comparative properties, examine key synthetic methodologies, and present case studies that underscore the transformative potential of this bioisosteric switch in overcoming common drug development hurdles such as metabolic instability and poor oral bioavailability.

Introduction: The Rationale for Bioisosteric Replacement

The carboxylic acid moiety is a frequent and often essential component of a pharmacophore, primarily due to its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets at physiological pH.[1] However, this functional group is not without its liabilities. The presence of a carboxylic acid can lead to rapid metabolic degradation, poor membrane permeability, and potential toxicity, all of which can derail an otherwise promising drug candidate.[1][2] Medicinal chemists, therefore, often seek to replace the carboxylic acid with a bioisostere that retains the desired biological activity while mitigating these undesirable properties.[1]

The 5-substituted tetrazole has proven to be an exceptionally effective bioisostere for the carboxylic acid group.[1][3][4] This five-membered heterocyclic ring, containing four nitrogen atoms, successfully mimics the acidic proton and the planar, anionic nature of the carboxylate, while offering significant advantages in terms of metabolic stability and lipophilicity.[2][4][5] The successful application of this bioisosteric replacement is evidenced by the numerous marketed drugs that incorporate a tetrazole ring, particularly in the cardiovascular and anti-infective therapeutic areas.[5][6]

Physicochemical Properties: A Tale of Two Acids

The success of the tetrazole-for-carboxylic acid substitution lies in the subtle yet impactful differences in their physicochemical properties. A thorough understanding of these differences is crucial for rational drug design.

Acidity (pKa) and Ionization State

Both 5-substituted tetrazoles and carboxylic acids are acidic and exist predominantly in their anionic forms at physiological pH (around 7.4). The pKa of 5-substituted tetrazoles typically falls in the range of 4.5 to 5.1, which is remarkably similar to the pKa range of many carboxylic acids (approximately 4.0 to 5.0).[2] This comparable acidity allows the tetrazolate anion to effectively replicate the ionic interactions of the carboxylate group with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket.[2]

Lipophilicity (LogP/LogD)

A key differentiator between the two functional groups is their lipophilicity. The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate anion, with some studies suggesting an almost tenfold increase.[4] This increased lipophilicity can enhance a drug's ability to cross biological membranes, potentially leading to improved oral absorption and bioavailability.[2][4][5]

Size, Shape, and Hydrogen Bonding

While both groups are planar, the tetrazole ring is slightly larger than the carboxylic acid moiety.[1] This increase in size may necessitate minor adjustments in the drug's interaction with its target to ensure optimal binding.[2] The hydrogen bonding environment around the tetrazolate anion is also more extended compared to the carboxylate, which can lead to more complex interactions with the surrounding amino acid residues.[1]

Data Presentation: Comparative Physicochemical Properties

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |

| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[1][2] | Both are ionized at physiological pH, enabling similar ionic interactions with biological targets. |

| Lipophilicity | Lower | Higher (up to 10-fold)[4] | Can improve membrane permeability and oral absorption.[2][4][5] |

| Size & Shape | Planar | Planar, slightly larger[1] | May require adjustments in the binding pocket for optimal fit.[2] |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor with a more extended environment[1] | Can lead to more complex and potentially stronger interactions with the target. |

Pharmacokinetics and Metabolic Stability: The Tetrazole Advantage

One of the most compelling reasons to employ the tetrazole-for-carboxylic acid bioisosteric switch is the significant improvement in metabolic stability.[2][5] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of potentially reactive metabolites.

-

Glucuronidation: Carboxylic acids can form acyl glucuronides, which have been implicated in toxicological responses. While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[2][4]

-

Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[2]

-